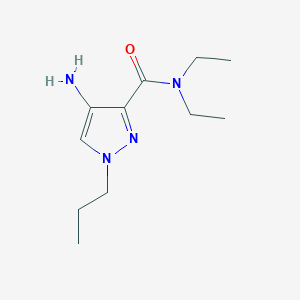

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N-diethyl-1-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-4-7-15-8-9(12)10(13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBWYGXNMQSBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)N(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with N,N-diethylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may produce primary amines .

Scientific Research Applications

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and carboxamide functionality allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural and Substituent Variations

The compound’s uniqueness lies in its substitution pattern:

- N,N-Diethyl carboxamide: Enhances lipophilicity compared to simpler alkyl or aryl carboxamides (e.g., ’s 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl) derivatives with aryl groups).

- 1-Propyl group : Increases steric bulk compared to ethyl or methyl substituents (e.g., ’s 1-ethyl analog).

- 4-Amino group: Provides hydrogen-bonding capability, contrasting with electron-withdrawing groups like chloro or cyano in ’s compounds.

Table 1: Structural Comparison of Pyrazole Derivatives

Key Research Findings and Hypotheses

- Hypothesized solubility : The propyl and diethyl groups may balance hydrophilicity and lipophilicity, offering advantages in drug delivery or coating formulations.

- Synthetic scalability : EDCI/HOBt coupling (–2) is scalable for industrial production, but purification (e.g., preparative TLC) may require optimization for the target compound .

- Structure-activity relationships (SAR) : Substitution at pyrazole position 1 (propyl vs. ethyl/aryl) could modulate steric effects in target binding, as seen in ’s analogs .

Biological Activity

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its pyrazole ring structure, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry, highlighting recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with N,N-diethylpropylamine. This reaction can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents such as dichloromethane at room temperature. For industrial applications, processes may be optimized for yield and sustainability, potentially employing continuous flow reactors and greener solvents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding. The amino and carboxamide groups facilitate these interactions, allowing modulation of enzyme functions and signaling pathways .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies indicate that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, coordination complexes derived from pyrazole ligands showed competitive antifungal activity compared to standard treatments like cycloheximide .

2. Anti-inflammatory Effects

Compounds in the pyrazole family have been noted for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

3. Genotoxicity

Research involving genotoxicity assessments revealed that some pyrazole-based compounds exhibit low genotoxic effects, making them safer candidates for further pharmaceutical development .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Q & A

Q. What are the established synthetic routes for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in preclinical studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.

- Selectivity Profiling : Use kinase panels or proteome-wide affinity assays.

- Structural Analog Testing : Compare with derivatives lacking the propyl/diethyl groups to isolate pharmacophore contributions .

Q. What computational approaches are effective for predicting binding modes and optimizing this compound for target proteins?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Key residues for hydrogen bonding include Asp86 (carboxamide interaction) and Lys123 (amino group).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns.

- QSAR Models : Use substituent descriptors (Hammett σ, π parameters) to predict activity trends .

Q. How can synthesis scalability challenges (e.g., low yields in propyl group introduction) be addressed?

- Design of Experiments (DoE) : Apply response surface methodology to optimize reagent stoichiometry and solvent polarity.

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.

- Catalyst Recycling : Immobilized palladium catalysts reduce costs and waste .

Methodological Guidance for Data Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data across derivatives?

- Multivariate Analysis : PCA or PLS regression to correlate substituent properties (logP, polar surface area) with bioactivity.

- Hypothesis Testing : ANOVA compares mean activity values between structural subgroups (e.g., propyl vs. ethyl chains).

- Machine Learning : Random Forest models prioritize synthetic targets based on predicted potency .

Q. How should researchers validate target engagement in cellular assays?

- CETSA : Cellular Thermal Shift Assay confirms ligand-induced protein stabilization.

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (kₒₙ/kₒff).

- Knockdown Controls : siRNA-mediated target silencing validates on-mechanism effects .

Data Contradiction Analysis Framework

| Issue | Potential Causes | Resolution Strategies |

|---|---|---|

| Variable enzyme inhibition | Assay buffer interference | Use standardized buffers (e.g., Tris) |

| Low solubility in assays | Aggregation at high concentrations | Add co-solvents (DMSO ≤0.1%) |

| Off-target cytotoxicity | Reactive metabolite formation | Conduct hepatocyte stability studies |

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.